Petroselaidate

CAS No.:

Cat. No.: VC1817060

Molecular Formula: C18H33O2-

Molecular Weight: 281.5 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C18H33O2- |

|---|---|

| Molecular Weight | 281.5 g/mol |

| IUPAC Name | (E)-octadec-6-enoate |

| Standard InChI | InChI=1S/C18H34O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h12-13H,2-11,14-17H2,1H3,(H,19,20)/p-1/b13-12+ |

| Standard InChI Key | CNVZJPUDSLNTQU-OUKQBFOZSA-M |

| Isomeric SMILES | CCCCCCCCCCC/C=C/CCCCC(=O)[O-] |

| SMILES | CCCCCCCCCCCC=CCCCCC(=O)[O-] |

| Canonical SMILES | CCCCCCCCCCCC=CCCCCC(=O)[O-] |

Introduction

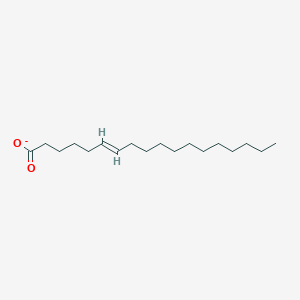

Chemical Structure and Properties

Petroselaidate is characterized by the molecular formula C₁₈H₃₃O₂⁻ and a molecular weight of 281.5 g/mol. The IUPAC name for this compound is (E)-octadec-6-enoate, featuring a trans-configured double bond at the C6-C7 position. This structural characteristic distinguishes it from other fatty acids like oleic acid, which has its double bond at the C9-C10 position. The position of the double bond significantly influences the physicochemical characteristics of the compound.

Chemical Identifiers

The standard chemical identifiers for petroselaidate provide essential information for its precise identification in chemical databases and research:

| Identifier | Value |

|---|---|

| Molecular Formula | C₁₈H₃₃O₂⁻ |

| Molecular Weight | 281.5 g/mol |

| IUPAC Name | (E)-octadec-6-enoate |

| Standard InChI | InChI=1S/C18H34O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h12-13H,2-11,14-17H2,1H3,(H,19,20)/p-1/b13-12+ |

| Standard InChIKey | CNVZJPUDSLNTQU-OUKQBFOZSA-M |

| Isomeric SMILES | CCCCCCCCCCC/C=C/CCCCC(=O)[O-] |

Physical Properties

The parent compound, petroselaidic acid, has a melting point of 30°C, which is notably higher than that of oleic acid (14°C). This difference can be attributed to the position of the double bond within the carbon chain, which affects molecular packing and intermolecular forces.

Derivatives of Petroselaidate

Several important derivatives of petroselaidate have been synthesized and characterized for various research purposes. The most notable derivatives include methyl petroselaidate and ethyl petroselaidate.

Methyl Petroselaidate

Methyl petroselaidate, also known as methyl trans-6-octadecenoate, is the methyl ester of petroselaidic acid. It has a molecular formula of C₁₉H₃₆O₂ and a molecular weight of approximately 296.5 g/mol.

| Property | Value |

|---|---|

| CAS Number | 14620-36-1 |

| Molecular Formula | C₁₉H₃₆O₂ |

| Molecular Weight | 296.50 g/mol |

| Synonyms | trans-6-Octadecenoic Acid Methyl Ester, Methyl Petroselaidate, Petroselaidic Acid Methyl Ester |

| Physical State | Solid/Liquid (melts near room temperature) |

| Melting Point | 19°C |

| Boiling Point | 165°C at 3 mmHg |

| Flash Point | 92°C |

| Purity (Commercial) | >97.0% (GC) |

Ethyl Petroselaidate

Ethyl petroselaidate is another important derivative with the molecular formula C₂₀H₃₈O₂ and a molecular weight of 310.51 g/mol. It is classified as a biochemical reagent used as a biological material or organic compound for life science-related research.

| Property | Value |

|---|---|

| CAS Number | 34302-53-9 |

| Molecular Formula | C₂₀H₃₈O₂ |

| Molecular Weight | 310.51 g/mol |

| Application | Biochemical reagent for life science research |

Synthesis and Production

Natural Sources

Petroselaidate is rarely found in nature in its anionic form, but its parent compound, petroselaidic acid, is primarily found in the Apiaceae family of plants. The name "petroselaidate" derives from the genus Petroselinum (parsley), which contains significant amounts of the related compound petroselinic acid.

Laboratory Synthesis

Petroselaidate can be synthesized from petroselaidic acid through a deprotonation process. The synthesis typically involves:

-

Isolation of petroselaidic acid from natural sources or chemical synthesis

-

Deprotonation of the carboxylic acid group to form the corresponding carboxylate anion (petroselaidate)

Synthesis of Derivatives

Various derivatives of petroselaidate have been synthesized for research purposes. For example, petroselinonitrile can be prepared by distilling the ammonolysis products of pure petroselinic acid over phosphorus pentoxide, or directly from parsley seed oil. This nitrile can be further converted into primary petroselinylamine through reduction with metallic sodium and alcohol in toluene. Similarly, petroselinamide can be synthesized from petroselinic acid by the acidolysis of the urea complex.

Research Applications and Future Prospects

Analytical Chemistry Applications

Methyl petroselaidate serves as a valuable analytical standard in gas chromatography and other analytical techniques for the identification and quantification of fatty acids in biological samples. Its distinct retention time and fragmentation pattern make it useful for characterizing complex lipid mixtures.

| Potential Application | Basis |

|---|---|

| Topical antimicrobial formulations | Strong activity against various bacterial species |

| Biofilm control agents | Inhibition of S. aureus biofilm formation |

| Transdermal drug delivery enhancers | Increased permeability of pharmaceutical compounds |

| Oral health products | Activity against periodontal pathogens like P. gingivalis |

Current Research Limitations

While petroselaidate shows promising biological activities, research specifically focused on this compound remains limited compared to other fatty acids. Several factors contribute to this research gap:

-

Relative scarcity in natural sources compared to more common fatty acids

-

Challenges in isolation and purification

-

Limited commercial availability of high-purity standards

-

Focus of lipid research on more abundant fatty acid species

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume